molecular formula C22H28O5 B150628 Veraguensin CAS No. 19950-55-1

Veraguensin

Numéro de catalogue B150628
Numéro CAS: 19950-55-1
Poids moléculaire: 372.5 g/mol
Clé InChI: JLJAVUZBHSLLJL-GKHNXXNSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Veraguensin is a tetrahydrofuran lignan that has garnered attention due to its diverse biological activities. It is a natural product that can be synthesized from various precursors such as nitroalkenes and allylic alcohols. The biological activities of Veraguensin and its derivatives have been explored in several studies, particularly focusing on their potential antileishmanial and antitrypanosomal properties .

Synthesis Analysis

The synthesis of Veraguensin has been achieved through different methods. One approach involves a tandem anionic-radical process or reductive radical cyclizations of beta-nitro ethers, which allows for the production of Veraguensin in a few steps . Another method includes the oxidative coupling of halogen-containing ferulic acid derivatives, which has been used to synthesize (±)-Veraguensin . A more asymmetric route to the total synthesis of (+)-Veraguensin involves a diastereoselective aldol-type condensation and a novel isomerization of the syn vicinal substituents on the furan ring . Additionally, a nickel carbene-mediated homologative γ-butyrolactonization has been applied to produce (+)-Veraguensin .

Molecular Structure Analysis

Veraguensin's molecular structure is characterized by the presence of a tetrahydrofuran ring, which is a common feature in lignans. The synthesis routes often involve key steps that ensure the correct stereochemistry and functional group placement necessary for biological activity. For instance, the asymmetric synthesis route emphasizes the importance of diastereoselective reactions to achieve the desired chiral center .

Chemical Reactions Analysis

The chemical reactivity of Veraguensin has been explored in the context of creating derivatives with potential biological activities. Triazole compounds derived from Veraguensin have been synthesized using Click Chemistry, which involves 1,3-dipolar cycloaddition reactions . Isoxazolic analogues of Veraguensin have also been synthesized, with the isoxazolic ring serving as a bioisostere for the tetrahydrofuran ring found in the natural compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of Veraguensin and its derivatives, such as lipophilicity, have been studied in relation to their biological activities. The index of molecular hydrophobicity (ClogP) of the triazole derivatives ranged from 2.8 to 3.4, indicating a balance between lipophilicity and hydrosolubility that may facilitate transport across biological membranes . The structure-activity relationship (SAR) studies have shown that certain substituents, like the methylenedioxy group, are crucial for the antileishmanial activity of the compounds .

Case Studies and Biological Activities

Veraguensin has been investigated for its antileishmanial activity, with some derivatives showing potent activity against intracellular amastigotes of Leishmania species. The most active compounds induced nitric oxide production by host macrophage cells, suggesting a possible mechanism for the intracellular killing of parasites . Additionally, Veraguensin and its analogues have shown inhibitory effects on osteoclast differentiation and function, which could have implications for the treatment of bone-destructive diseases such as osteoporosis . The antitrypanosomal activities of isoxazole analogues based on Veraguensin have also been evaluated, with some compounds exhibiting significant activity against Leishmania species .

Applications De Recherche Scientifique

1. Osteoclast Differentiation and Function

  • Summary of Application : Veraguensin, a lignan compound derived from Magnolia sp., has been found to inhibit osteoclast formation in co-cultures of bone marrow cells and osteoblastic cells .
  • Methods of Application : The study involved co-culturing bone marrow cells and osteoblastic cells and introducing Veraguensin to observe its effects on osteoclast formation .
  • Results or Outcomes : Veraguensin dose-dependently inhibited osteoclast formation. It also reduced p38 phosphorylation and suppressed the expression of c-Fos, a key transcription factor for osteoclastogenesis. Additionally, it inhibited osteoclastic pit formation, which was accompanied by decreased mature osteoclast viability .

2. Pharmacological Effects in Traditional Medicine

  • Summary of Application : Veraguensin is one of the bioactive ingredients in Acorus tatarinowii Schott, a traditional medicinal plant. It contributes to the plant’s pharmacological effects, which include antidepressant, antiepileptic, anticonvulsant, antianxiety, neuroprotective, antifatigue, and antifungal effects .
  • Methods of Application : The plant is used in traditional medicine to treat various diseases, such as depression, epilepsy, fever, dizziness, heartache, stomachache, etc .
  • Results or Outcomes : The plant has achieved satisfactory therapeutic effects in the treatment of brain diseases and nervous system diseases .

3. Antileishmanial Activity

  • Summary of Application : Veraguensin is used as a base to derive compounds for the treatment of Leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania .
  • Methods of Application : The study involved creating 1,4-diaryl-1,2,3-triazole compounds derived from the tetrahydrofuran neolignans veraguensin . These compounds were then tested against Leishmania (Leishmania) amazonensis intracellular amastigotes .
  • Results or Outcomes : The results of this study are not specified in the source .

4. Antileishmanial Activity

  • Summary of Application : Veraguensin is used as a base to derive compounds for the treatment of Leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania .
  • Methods of Application : The study involved creating 1,4-diaryl-1,2,3-triazole compounds derived from the tetrahydrofuran neolignans veraguensin . These compounds were then tested against Leishmania (Leishmania) amazonensis intracellular amastigotes .
  • Results or Outcomes : The results of this study are not specified in the source .

Safety And Hazards

When handling Veraguensin, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name

(2R,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJAVUZBHSLLJL-GKHNXXNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332044
Record name (+)-Veraguensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veraguensin

CAS RN

19950-55-1
Record name Veraguensin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19950-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Veraguensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Veraguensin
Reactant of Route 2
Veraguensin
Reactant of Route 3
Veraguensin
Reactant of Route 4
Veraguensin
Reactant of Route 5
Reactant of Route 5
Veraguensin
Reactant of Route 6
Reactant of Route 6
Veraguensin

Citations

For This Compound
395
Citations
NS Crossley, C Djerassi - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… Mez., has been named veraguensin and its structure (XI) … we have now named " veraguensin." Analytical values and … was very similar to that of veraguensin. proposed formula (VII) for …
Number of citations: 32 pubs.rsc.org
TB Cassamale, EC Costa, DB Carvalho… - Journal of the Brazilian …, 2016 - SciELO Brasil
Sixteen 1,4-diaryl-1,2,3-triazole compounds derived from the natural products veraguensin, grandisin and machilin G were synthesized, with yields of 78-92%. Biological activity tests …
Number of citations: 51 www.scielo.br
OS Trefzger, AR das Neves, NV Barbosa… - Chemical Biology & …, 2019 - Wiley Online Library
Using bioisosterism as a medicinal chemistry tool, 16 3,5‐diaryl‐isoxazole analogues of the tetrahydrofuran neolignans veraguensin, grandisin and machilin G were synthesized via 1,3…
Number of citations: 24 onlinelibrary.wiley.com
H Kim, CM Wooten, Y Park, J Hong - Organic Letters, 2007 - ACS Publications
A versatile route to the synthesis of 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans, (−)-odoratisol C (1), (−)-futokadsurin A (2), (−)-veraguensin (3), (+)-fragransin A 2 (4), (+)-galbelgin (5), …
Number of citations: 62 pubs.acs.org
EC Costa, TB Cassamale, DB Carvalho… - Molecules, 2016 - mdpi.com
Sixteen 1,4-diaryl-1,2,3-triazole compounds 4–19 derived from the tetrahydrofuran neolignans veraguensin 1, grandisin 2, and machilin G 3 were tested against Leishmania (…
Number of citations: 32 www.mdpi.com
R Ahmed, FG Schreiber, R Stevenson, JR Williams… - Tetrahedron, 1976 - Elsevier
… as galgravin, and (+)-veraguensin (27e) has been obtained from the wood of Ocotea uer- … reduced by the same reagent to give (-t)-veraguensin (27 = 27e), with mp and PMR spectrum …
Number of citations: 39 www.sciencedirect.com
AR das Neves, DB Carvalho, F Silva… - ACS Infectious …, 2023 - ACS Publications
New treatment approaches targeting cutaneous leishmaniasis (CL) are required since conventional drugs exhibit limitations due to their several adverse effects and toxicity. In this study…
Number of citations: 1 pubs.acs.org
K Matcha, S Ghosh - Tetrahedron Letters, 2010 - Elsevier
… Based on this idea we herein report a stereocontrolled synthesis of veraguensin. … In conclusion we have developed a new route for the synthesis of furano lignan (+)-veraguensin. …
Number of citations: 17 www.sciencedirect.com
M Asai, JW Lee, Y Itakura, BK Choi, T Yonezawa… - Cytotechnology, 2012 - Springer
… , veraguensin and galgravin reduced p38 phosphorylation and suppressed the expression of c-Fos, a key transcription factor for osteoclastogenesis. Veraguensin … that veraguensin and …
Number of citations: 9 idp.springer.com
KV Rao, FM Alvarez - Journal of Natural Products, 1982 - ACS Publications
… structure, although the spectrum was significantly different from that of veraguensin. … spectrum (Mt372), however, was identical with that of veraguensin, as was expected due to the …
Number of citations: 55 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.